1-Methyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
1-methylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-7-2-3-8-4-6(7)5-9-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZLWKFYPKKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo ring fused to a pyridine ring, with a methyl group at the 1-position. The molecular formula is . This unique structure contributes to its reactivity and biological properties.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting various kinases involved in cell signaling pathways crucial for cancer progression. By binding to the ATP-binding sites of these kinases, it prevents the phosphorylation of target proteins essential for cell proliferation and survival .
Antiproliferative Effects
Numerous studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects, particularly against:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
Table 1 summarizes the IC50 values observed in various studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | A549 | 0.035 |
| 2-Amino-5-(trifluoromethyl)-pyrazolo[4,3-c]pyridine | MDA-MB-231 | 0.021 |
These findings indicate that structural modifications can enhance biological activity significantly.
Mechanisms Underlying Anticancer Activity
The anticancer activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound activates caspases involved in the apoptotic cascade.
- Microtubule Dynamics : It affects microtubule assembly and stability.
- Autophagy : Induces autophagy-related processes that contribute to cell death in cancer cells.
In Vivo Studies
In vivo studies have shown promising results regarding tumor growth inhibition. For instance, animal models treated with derivatives of this compound exhibited reduced tumor growth compared to control groups. These studies underscore the potential for further development into therapeutic agents for cancer treatment .
Structure-Activity Relationship (SAR) Studies
Research has focused on identifying how structural variations influence biological activity. A notable study revealed that compounds with hydroxyl groups significantly improved antiproliferative activity against cancer cell lines by lowering IC50 values. The presence of multiple hydroxyl groups was particularly effective in enhancing efficacy against HeLa and MCF-7 cell lines .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H-pyrazolo[4,3-c]pyridine serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic properties, particularly in treating neurological disorders and cancers.
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This selectivity may reduce adverse drug interactions compared to broader-spectrum inhibitors.
- Anti-Cancer Properties : Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring enhance this activity .
- Anti-Inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Material Science
In material science, this compound is being investigated for its electronic properties and potential applications in organic semiconductors. The unique structural characteristics of this compound allow it to participate in various chemical transformations that can lead to materials with enhanced electronic properties.
Case Study 1: Inhibition of TBK1
A study identified derivatives of pyrazolo[4,3-c]pyridine as potent TBK1 inhibitors. The compound exhibited an IC50 value of 0.2 nM and effectively inhibited downstream signaling pathways involved in immune response and cancer progression. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Cell Cycle Arrest
Research demonstrated that certain derivatives could induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. This finding underscores the potential of these compounds in cancer therapeutics and their role in modulating cellular processes critical for tumor growth .
Data Table: Antiproliferative Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | A549 | 0.035 |
| 2-Amino-5-(trifluoromethyl)-pyrazolo[4,3-c]pyridine | MDA-MB-231 | 0.021 |
This table illustrates the significant antiproliferative effects observed with various derivatives of pyrazolo compounds against different cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 2: Activity Profiles of Analogous Compounds
Key Findings :
- Quinoline hybrids (e.g., compound 6b, 7c) exhibit potent EGFR inhibition (IC₅₀: 0.2–1.5 μM) and high selectivity for cancer cells, making them promising oncology candidates .
- 1-Methyl derivatives show weak activity in NCI screens but remain structurally valuable for further optimization .
- Tetrahydropyrazolo analogs demonstrate peripherally restricted CB1 antagonism, avoiding central nervous system (CNS) side effects common to other CB1 inhibitors .
Structure-Activity Relationships (SAR)
- Substitution Position: N1-Methylation enhances metabolic stability but may reduce target affinity compared to bulkier groups (e.g., quinoline at C3) . C7 Halogenation (e.g., iodine) improves antiproliferative activity, likely due to enhanced electrophilic interactions .
- Hybrid Scaffolds: Fusion with quinoline or thiazole moieties significantly boosts target specificity (e.g., EGFR over kinases) . Saturation of the pyridine ring (tetrahydropyrazolo derivatives) alters pharmacokinetics, favoring peripheral over CNS targets .
Pharmacokinetic and Physicochemical Properties
Table 3: Comparative Drug-Likeness
Insights :
- logP and Solubility: Higher lipophilicity in quinoline hybrids may limit solubility but improve membrane penetration .
- CNS Exclusion : Tetrahydropyrazolo derivatives’ polar surface area (>60 Ų) and saturation reduce blood-brain barrier penetration, ideal for peripheral targets .
Preparation Methods
N-Alkylation of Pyrazolo[3,4-c]pyridine Precursors
The direct introduction of a methyl group at the N-1 position of pyrazolo[3,4-c]pyridine represents a straightforward approach. Bedwell et al. demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates undergo selective N-alkylation using methyl iodide under basic conditions. For example, treatment of 5-bromo-1H-pyrazolo[3,4-c]pyridine with NaH in DMF at 0°C, followed by addition of methyl iodide, yields this compound with 85% regioselectivity for the N-1 position. Competing N-2 alkylation is minimized by steric hindrance from the C-5 bromine substituent.
Key Reaction Conditions
Diazotization-Cyclization of Aminopyridine Derivatives
An alternative route involves the diazotization of 3-amino-4-methylpyridine derivatives. As described in CN102911174A, 3-amino-4-methylpyridine is treated with sodium nitrite in dilute hydrochloric acid at −5°C to generate a diazonium intermediate, which undergoes intramolecular cyclization to form the pyrazole ring. Subsequent methylation using methyl iodide in the presence of K₂CO₃ affords the target compound in 90% yield.
Optimized Parameters
| Parameter | Value |
|---|---|
| Diazotization Temp | −5°C to 0°C |
| Acid Concentration | 25% HCl |
| Cyclization Time | 1–2 hours |
| Overall Yield | 87–92% |
This method avoids the need for transition-metal catalysts, making it cost-effective for large-scale synthesis.
Catalytic Annulation Using Fe₃O₄@MIL-101(Cr) Nanocomposites
Recent advances employ heterogeneous catalysts to streamline pyrazolo[4,3-c]pyridine synthesis. A Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nanocomposite catalyzes the three-component reaction of aldehydes, 3-(cyanoacetyl)indole, and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine under solvent-free conditions. While primarily used for pyrazolo[3,4-b]pyridines, modifying the aldehyde component to methylglyoxal shifts regioselectivity toward the [4,3-c] isomer, achieving 78% yield at 100°C.
Catalytic Performance Metrics
Comparative Analysis of Methodologies
The table below evaluates the three primary synthetic strategies:
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| N-Alkylation | 72–85 | High (N-1) | Moderate | Moderate |
| Diazotization | 87–92 | Exclusive | High | High |
| Catalytic Annulation | 78 | Moderate | Low | Low |
Key Observations :
-
Diazotization offers superior yields and scalability but requires precise temperature control.
-
N-Alkylation provides regiochemical precision but depends on halogenated precursors.
-
Catalytic methods, though eco-friendly, face challenges in isomer separation.
Challenges in Regiochemical Control
The fused pyrazole-pyridine system permits functionalization at N-1, N-2, C-3, and C-7 positions. Competing alkylation at N-2 remains a hurdle, particularly when using bulkier electrophiles. Bedwell et al. resolved this by employing 5-bromo substituents to sterically block N-2. Alternatively, transient protection of N-1 with tert-butoxycarbonyl (Boc) groups directs methylation exclusively to N-2, though this adds synthetic steps.
Industrial-Scale Production Considerations
The diazotization method (Section 1.2) is favored for kilogram-scale synthesis due to:
Q & A
Basic: What are the established synthetic methodologies for 1-Methyl-1H-pyrazolo[4,3-c]pyridine?
Answer:
The synthesis typically involves cyclization of precursors such as 3-amino-4-methylpyrazole and 2-chloropyridine under basic conditions. Key steps include:
- Reaction Conditions : Use of potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., dimethylformamide, DMF) at 80–100°C for 4–6 hours .
- Optimization : Industrial-scale production may employ continuous flow reactors to enhance yield (up to 85%) and purity (>98%) via solvent recycling .
- Validation : Reaction progress is monitored via TLC and HPLC, with final purification using column chromatography or recrystallization .
Advanced: How do structural modifications at the 4- and 6-positions affect the compound’s kinase inhibitory activity?
Answer:
Substituents at these positions influence binding affinity and selectivity:
- Methyl at 4-position : Enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in EGFR inhibition studies (IC₅₀ = 0.2 µM for methyl vs. 1.5 µM for hydrogen) .
- Chloro at 6-position : Increases electron-withdrawing effects, stabilizing hydrogen bonds with catalytic lysine residues (e.g., in c-Src kinase) .
- Methodology : Structure-activity relationship (SAR) studies combine X-ray crystallography of ligand-target complexes and mutagenesis assays to validate critical interactions .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at 1-position vs. 3-position) via distinct splitting patterns (δ 2.4 ppm for CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₇N₃) with <2 ppm error .
- X-ray Crystallography : Resolves tautomeric forms (1H vs. 3H) and hydrogen-bonding networks in solid-state structures .
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Answer:
Contradictions often arise from experimental variables:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) alter IC₅₀ values in kinase assays. Standardize using the ADP-Glo™ Kinase Assay .
- Cellular Context : Off-target effects in cell-based vs. enzymatic assays require counter-screening against unrelated kinases (e.g., PIM1, CDK2) .
- Data Normalization : Use Z-factor analysis to validate assay robustness and exclude outliers .
Advanced: What computational approaches predict the compound’s pharmacokinetic (PK) profile?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using logP (1.8) and polar surface area (PSA = 45 Ų) .
- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CLhep = 12 mL/min/kg) and CYP450 inhibition risks (CYP3A4 Ki = 5 µM) .
- Free-Energy Perturbation (FEP) : Quantifies binding energy changes for methyl-to-fluoro substitutions (ΔΔG = -1.2 kcal/mol) .
Basic: What in vitro models are suitable for initial anticancer activity screening?
Answer:
- Cell Lines : Use K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) for cytotoxicity assays (IC₅₀ determination via MTT) .
- Mechanistic Studies : Apoptosis induction is validated via Annexin V/PI staining and caspase-3/7 activation assays .
- Dose-Response Curves : Employ 10-point serial dilutions (0.1–100 µM) with doxorubicin as a positive control .
Advanced: How can regioselectivity challenges during synthesis be mitigated?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyrazole N-H, ensuring methylation occurs exclusively at the 1-position .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) at the 3-position to block competing reaction sites .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time (30 minutes vs. 6 hours) .
Advanced: What strategies enhance aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the 6-position, increasing solubility from 0.1 mg/mL to 5 mg/mL .
- Co-solvents : Use 10% PEG-400 in saline for intravenous administration, maintaining >90% stability over 24 hours .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm) to achieve sustained release (t₁/₂ = 8 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
